molecular formula C22H20O5 B2939273 Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)(phenyl)acetate CAS No. 405917-06-8

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)(phenyl)acetate

Cat. No.: B2939273
CAS No.: 405917-06-8
M. Wt: 364.397
InChI Key: VWFLWZFTUPWDCU-UHFFFAOYSA-N
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Description

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate is a complex organic compound with the molecular formula C22H20O5 This compound is notable for its unique structure, which includes a chromen ring fused with a cyclopentane ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentane Ring: This step often involves a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate involves its interaction with specific molecular targets. For instance, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-9-YL)oxy)acetate
  • 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile

Uniqueness

Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate is unique due to its specific structural features, such as the fused chromen and cyclopentane rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)(phenyl)acetate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-2-25-22(24)20(14-7-4-3-5-8-14)26-15-11-12-17-16-9-6-10-18(16)21(23)27-19(17)13-15/h3-5,7-8,11-13,20H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFLWZFTUPWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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